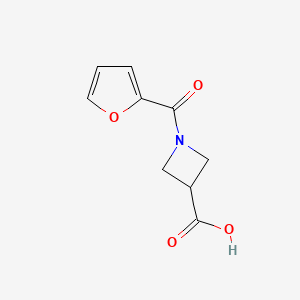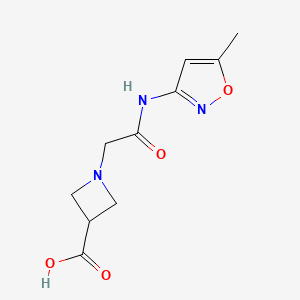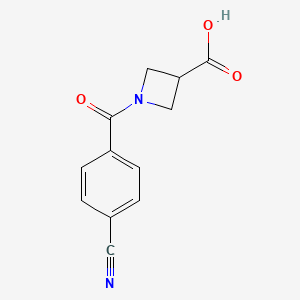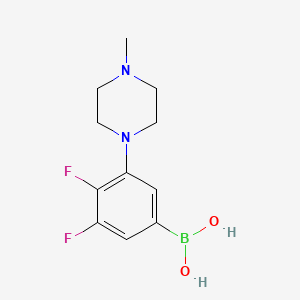
(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
Descripción general
Descripción
“(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704068-73-4. Its molecular weight is 256.06 . It is typically stored at temperatures between 0-8°C .
Synthesis Analysis
This compound can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
As mentioned earlier, this compound can be used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The storage temperature is between 0-8°C .Aplicaciones Científicas De Investigación
Catalytic Applications
Boronic acids, including derivatives like (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, are well-known for their role in catalysis. They are used as catalysts in organic reactions such as direct amide condensation, offering a "green" alternative due to their ability to catalyze reactions efficiently under mild conditions. For instance, Ishihara et al. (2001) demonstrated the use of a boronic acid derivative in the direct amide condensation reaction, highlighting its efficacy and environmentally friendly nature Ishihara, K., Kondo, S., & Yamamoto, H., 2001.
Material Science and Sensing
Boronic acids are integral in the development of new materials and sensing technologies due to their unique ability to interact with various molecules, including sugars and anions. This interaction is leveraged in designing sensors for detecting biological and chemical substances. For example, Wade and Gabbaï (2009) explored the use of pyridinium boranes, related to boronic acid derivatives, for the colorimetric sensing of fluoride ions in mixed solvents, showcasing the potential of boronic acids in environmental and biological sensing applications Wade, C. & Gabbaï, F., 2009.
Fluorescence and Optical Modulation
The interaction of boronic acids with various molecules can also lead to changes in optical properties, making them suitable for fluorescence-based sensing and imaging applications. Mu et al. (2012) discussed the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, indicating the potential of boronic acids in creating advanced nanomaterials for optical sensing and imaging Mu, B., McNicholas, T., Zhang, J., Hilmer, A., Jin, Z., Reuel, N., Kim, J.-H., Yum, K., & Strano, M., 2012.
Selective Detection Technologies
Boronic acids are utilized in the selective detection of various ions and molecules due to their specific binding properties. Yang et al. (2017) demonstrated the use of boric acid-functional lanthanide metal-organic frameworks for the selective ratiometric fluorescence detection of fluoride ions, illustrating the adaptability of boronic acid derivatives in creating selective detection systems for specific analytes Yang, Z.-R., Wang, M., Wang, X., & Yin, X.-B., 2017.
Safety And Hazards
Propiedades
IUPAC Name |
[3,4-difluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFVHYCOHOOELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



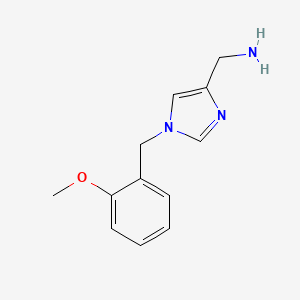
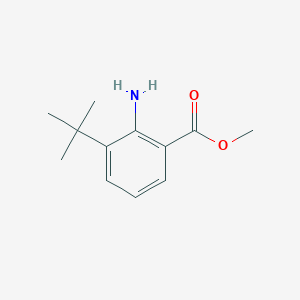
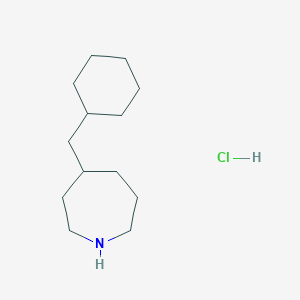
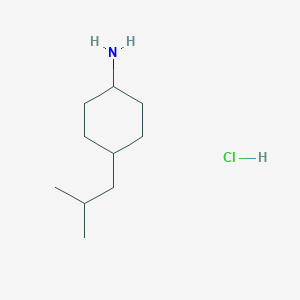
![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)
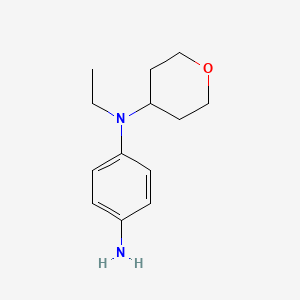
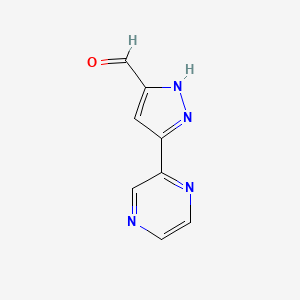
![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)
![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)
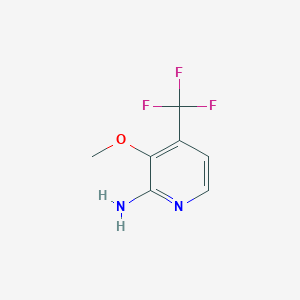
![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
